molecular formula C12H11N3O B11892412 6-Methyl-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346686-81-4

6-Methyl-[2,3'-bipyridine]-5'-carboxamide

Cat. No.: B11892412
CAS No.: 1346686-81-4
M. Wt: 213.23 g/mol
InChI Key: PXWMPJCVTGCCNT-UHFFFAOYSA-N
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Description

6-Methyl-[2,3’-bipyridine]-5’-carboxamide is a chemical compound with the molecular formula C11H10N2. It is a derivative of bipyridine, which consists of two pyridine rings connected at the 2 and 3 positions, with a methyl group attached at the 6’ position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[2,3’-bipyridine]-5’-carboxamide typically involves the coupling of pyridine derivatives in the presence of a catalyst. Common methods include:

    Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

    Stille Coupling: This method uses an organotin compound and a halide, also in the presence of a palladium catalyst.

    Negishi Coupling: This method involves the reaction of an organozinc compound with a halide, catalyzed by palladium.

    Ullmann Coupling: This method involves the homocoupling of aryl halides using copper as a catalyst.

Industrial Production Methods

Industrial production of 6-Methyl-[2,3’-bipyridine]-5’-carboxamide often employs large-scale coupling reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[2,3’-bipyridine]-5’-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

6-Methyl-[2,3’-bipyridine]-5’-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-[2,3’-bipyridine]-5’-carboxamide involves its ability to form complexes with metal ions. These complexes can participate in various catalytic reactions, enhancing the reactivity and selectivity of the processes. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-[2,3’-bipyridine]-5’-carboxamide is unique due to its specific substitution pattern and its ability to form stable complexes with a variety of metal ions. This makes it a versatile ligand in transition-metal catalysis and other applications.

Properties

CAS No.

1346686-81-4

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-(6-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H11N3O/c1-8-3-2-4-11(15-8)9-5-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16)

InChI Key

PXWMPJCVTGCCNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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